
3-Cyclopropyl-2,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as CPDMB and has a molecular formula of C9H18O. CPDMB is a colorless liquid with a mild odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of CPDMB is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and receptors involved in various cellular processes. CPDMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
CPDMB has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CPDMB has also been found to have antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, CPDMB has been found to have anxiolytic and sedative effects by binding to the GABA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPDMB in lab experiments is its potential therapeutic properties. CPDMB has been found to have various pharmacological effects, which make it a promising compound for drug discovery. However, one of the limitations of using CPDMB is its potential toxicity. Studies have shown that high doses of CPDMB can cause liver damage and other adverse effects.
Orientations Futures
There are several future directions for the research of CPDMB. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential as a starting material for the synthesis of other compounds with therapeutic properties. Additionally, more research is needed to understand the mechanism of action of CPDMB and its potential toxicity.
Méthodes De Synthèse
The synthesis of CPDMB involves the reaction of cyclopropylmethyl bromide with 2,3-dimethylbutan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by distillation. The yield of the synthesis is usually around 70%.
Applications De Recherche Scientifique
CPDMB has been used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. It has been found to have potential therapeutic effects on cancer, inflammation, and neurological disorders. CPDMB has also been used as a starting material for the synthesis of other compounds with potential therapeutic properties.
Propriétés
IUPAC Name |
3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

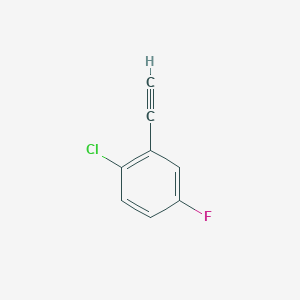
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/no-structure.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2908151.png)
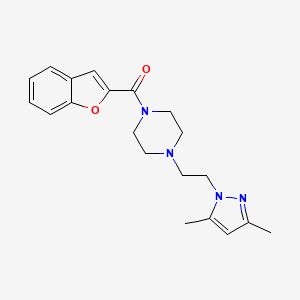
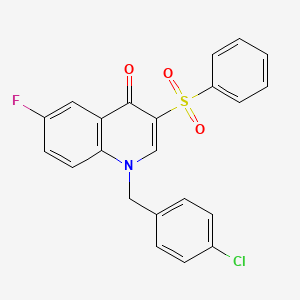
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)
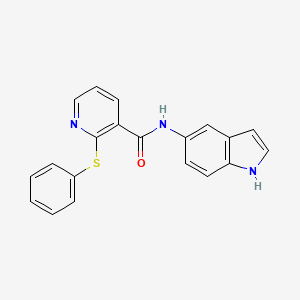
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908161.png)
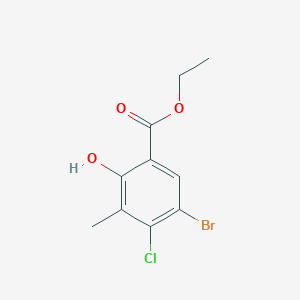
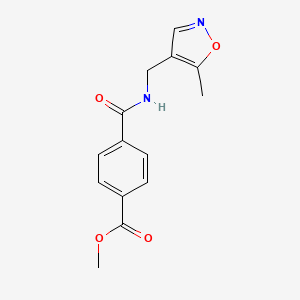

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)